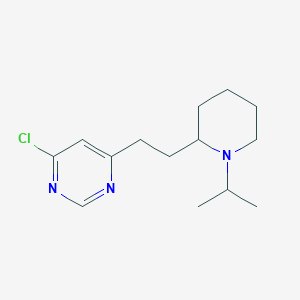

1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone

Overview

Description

Molecular Structure Analysis

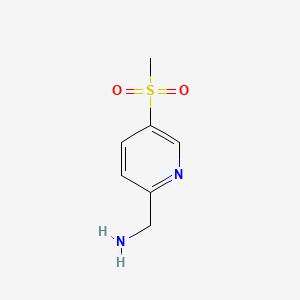

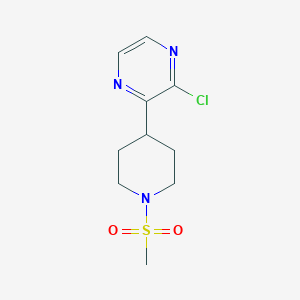

The molecular structure of “1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone” consists of a pyrrolidine ring attached to a chloropyridine ring via a methylene bridge . The InChI code for this compound is 1S/C10H13ClN2O/c11-10-2-1-8(5-12-10)6-13-4-3-9(14)7-13/h1-2,5,9,14H,3-4,6-7H2 .Physical And Chemical Properties Analysis

The compound “1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone” is a liquid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively used by medicinal chemists for developing treatments for human diseases. Its saturated scaffold offers benefits like efficient pharmacophore space exploration, contribution to stereochemistry, and enhanced three-dimensional coverage due to non-planarity. Bioactive molecules with pyrrolidine rings have been explored for their target selectivity. These include pyrrolizines, pyrrolidine-2-one, and prolinol, showing varying biological profiles influenced by stereoisomers and spatial orientation of substituents. The design of new pyrrolidine compounds with diverse biological profiles is a significant focus in drug discovery (Li Petri et al., 2021).

Biological Activities of Coumarin and Oxadiazole Derivatives

Coumarin derivatives, including 1,2-benzopyrone ring systems, and oxadiazoles exhibit a wide range of pharmacological activities. Coumarin, belonging to alpha-benzopyrones, and its derivatives have been synthesized to enhance their pharmacological, therapeutic, and biochemical properties. Activities range from anti-diabetic to anticancer and anti-inflammatory effects. Oxadiazoles, heterocyclic compounds with an oxygen atom and two nitrogen atoms, also show antimicrobial, anticancer, and anti-inflammatory activities. The presence of 1,3,4-oxadiazole indicates the potential for further modifications to create more effective drugs (Jalhan et al., 2017).

Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol

4-Methyl-2,6-diformylphenol (DFP) serves as an important platform for developing chemosensors for various analytes. DFP-based compounds have been used to detect metal ions, anions, neutral molecules, and pH regions with high selectivity and sensitivity. The formyl groups on DFP provide opportunities to modulate its sensing selectivity and sensitivity, leading to the development of more chemosensors (Roy, 2021).

Remediation of Organic Pollutants Using Redox Mediators and Oxidoreductive Enzymes

An enzymatic approach with redox mediators has been effective in degrading organic pollutants in wastewater. These mediators enhance the range and efficiency of degradation of recalcitrant compounds by enzymes such as laccases, peroxidases, and others. The system has shown potential for a wide spectrum of aromatic compounds in industrial effluents, indicating its vital role in future remediation efforts (Husain & Husain, 2007).

properties

IUPAC Name |

1-[3-[(6-chloropyridin-3-yl)methyl]pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c1-9(16)15-5-4-11(8-15)6-10-2-3-12(13)14-7-10/h2-3,7,11H,4-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSZOJHWJQAAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

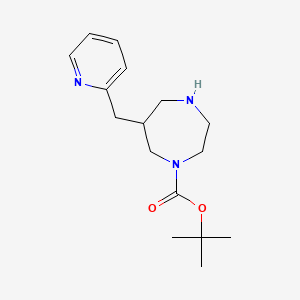

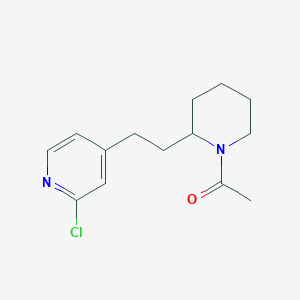

![1-[4-[(6-Chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone](/img/structure/B1399373.png)

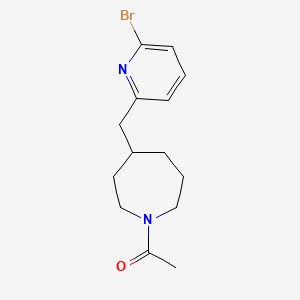

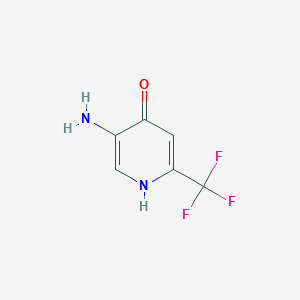

![2-Chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine](/img/structure/B1399378.png)

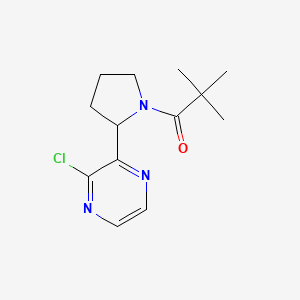

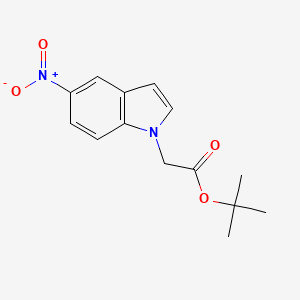

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1399388.png)